

Enalapril N-Glucuronide: Characterization, Synthesis, and Bioanalytical Monitoring

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Compound of Interest

Compound Name: *Enalapril N-Glucuronide*

Cat. No.: *B1155320*

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Executive Summary

While Enalapril Maleate is a well-established ACE inhibitor with a defined impurity profile in major pharmacopeias (USP/EP), **Enalapril N-glucuronide** represents a distinct class of "biological impurity" or metabolite. Unlike process impurities (e.g., Enalaprilat, Diketopiperazine) arising from synthesis or degradation, the N-glucuronide is formed via Phase II conjugation.[1]

For drug development professionals, this molecule is critical in two contexts:

- **Bioanalytical Specificity:** In pharmacokinetic (PK) studies, the N-glucuronide can co-elute with the parent drug or active metabolite (Enalaprilat) if liquid chromatography (LC) conditions are not optimized, leading to "impurity interference" and overestimation of drug concentration.
- **Metabolite Safety Testing (MIST):** Under FDA/ICH M3(R2) guidelines, significant human metabolites must be characterized to ensure no disproportionate toxicity exists compared to animal models.

This guide provides a comprehensive technical framework for synthesizing, isolating, and analyzing **Enalapril N-glucuronide**, treating it as a critical reference standard for high-precision analytical workflows.

Molecular Characterization & Mechanism

Structural Distinction

Enalapril contains two potential sites for glucuronidation: the carboxylic acid (forming an acyl or O-glucuronide) and the secondary amine of the alanine residue (forming an N-glucuronide).

- Parent Drug: Enalapril Maleate (MW: 492.52 salt / 376.45 free base)
- Target Impurity: **Enalapril N-Glucuronide**[\[1\]](#)[\[2\]](#)
- Formula: $C_{26}H_{36}N_2O_{11}$ [\[2\]](#)[\[3\]](#)
- Molecular Weight: ~552.57 Da

The N-glucuronide is generally more stable to hydrolysis than the acyl glucuronide, but it remains a polar conjugate that significantly alters the retention time in Reverse Phase Chromatography (RPC).

Formation Pathway

The formation is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. While Enalapril is primarily hydrolyzed by esterases to Enalaprilat (the active moiety), a fraction undergoes direct conjugation.

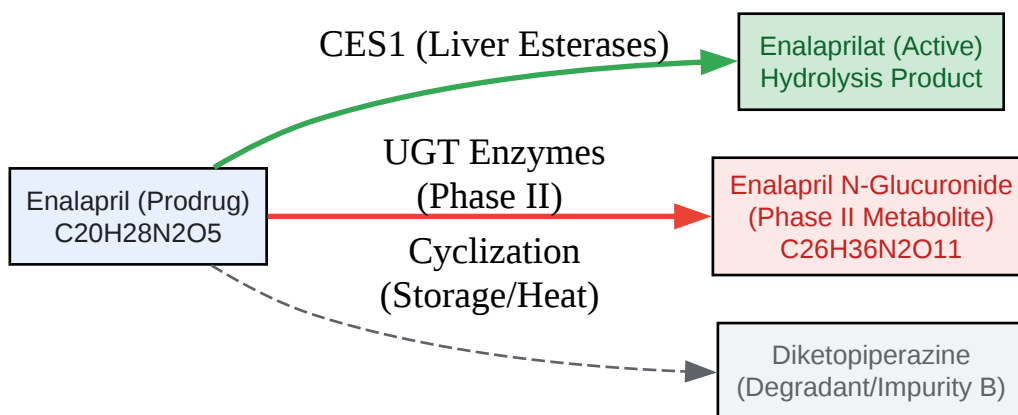


Figure 1: Metabolic and Degradation Pathways of Enalapril

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Figure 1: The bifurcation of Enalapril metabolism.[4] Note that DKP is a chemical degradant, whereas N-Glucuronide is enzymatic.

Synthesis & Isolation Protocol (Biocatalytic)

Chemical synthesis of N-glucuronides is notoriously difficult due to the need for complex protection/deprotection steps to ensure regioselectivity (N- vs O- attack). Therefore, Biocatalytic Synthesis using Liver Microsomes (HLM) or Recombinant UGTs is the industry standard for generating high-fidelity reference materials.

Reagents & Materials

- Substrate: Enalapril Maleate API (>99% purity).
- Catalyst: Pooled Human Liver Microsomes (HLM) or Recombinant UGT1A1/1A9.
- Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).
- Buffer: 100 mM Tris-HCl (pH 7.4) + 10 mM MgCl₂.
- Pore Forming Agent: Alamethicin (to permeabilize microsomal membranes).

"Self-Validating" Synthesis Workflow

This protocol includes an internal control (minus UDPGA) to prove that any formed peak is indeed the glucuronide and not a degradation product.

Step	Action	Critical Parameter (Why?)
1. Activation	Pre-incubate HLM (1 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 min.	Opens microsomal pores to allow UDPGA entry, increasing yield by 2-3x.
2. Reaction Mix	Combine Buffer, MgCl ₂ , Activated HLM, and Enalapril (100 µM) in a glass tube.	High substrate concentration maximizes yield for isolation purposes.
3. Initiation	Add UDPGA (5 mM final conc) to start reaction. Control: Prepare identical tube adding buffer instead of UDPGA.	The Control tube validates that the new peak is UDPGA-dependent (i.e., a glucuronide).
4. Incubation	Incubate at 37°C for 4–6 hours with gentle shaking.	Extended time allows for maximum conversion; Enalapril is relatively stable at pH 7.4.
5. Termination	Add ice-cold Acetonitrile (1:1 v/v). Vortex and centrifuge at 10,000 x g for 10 min.	Precipitates enzymes to stop reaction and prepare for LC injection.

Analytical Strategy: LC-MS/MS

To detect **Enalapril N-glucuronide** as an impurity or metabolite, Mass Spectrometry is required due to the lack of a distinct UV chromophore difference from the parent drug.

Chromatographic Conditions

- Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Luna Omega), 1.8 µm, 2.1 x 100 mm.
 - Reasoning: Standard C18 may not retain the polar glucuronide well. Polar-embedded phases prevent "phase collapse" in high aqueous conditions.

- Mobile Phase A: 0.1% Formic Acid in Water.[5]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 40% B over 8 minutes.
 - Note: The glucuronide will elute earlier than Enalapril due to increased polarity.

Mass Spectrometry Parameters (MRM)

The detection relies on the neutral loss of the glucuronic acid moiety or specific fragmentation.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Mechanism
Enalapril	377.2 [M+H] ⁺	234.1	20	Loss of side chain
Enalaprilat	349.2 [M+H] ⁺	206.1	22	Active metabolite ID
Enalapril N-Gluc	553.3 [M+H] ⁺	377.2	15	Neutral loss of Glucuronide (-176 Da)
Enalapril N-Gluc	553.3 [M+H] ⁺	234.1	35	Combined loss (Gluc + side chain)

Analytical Logic Flow

The following diagram illustrates the decision tree for identifying the impurity in a sample.

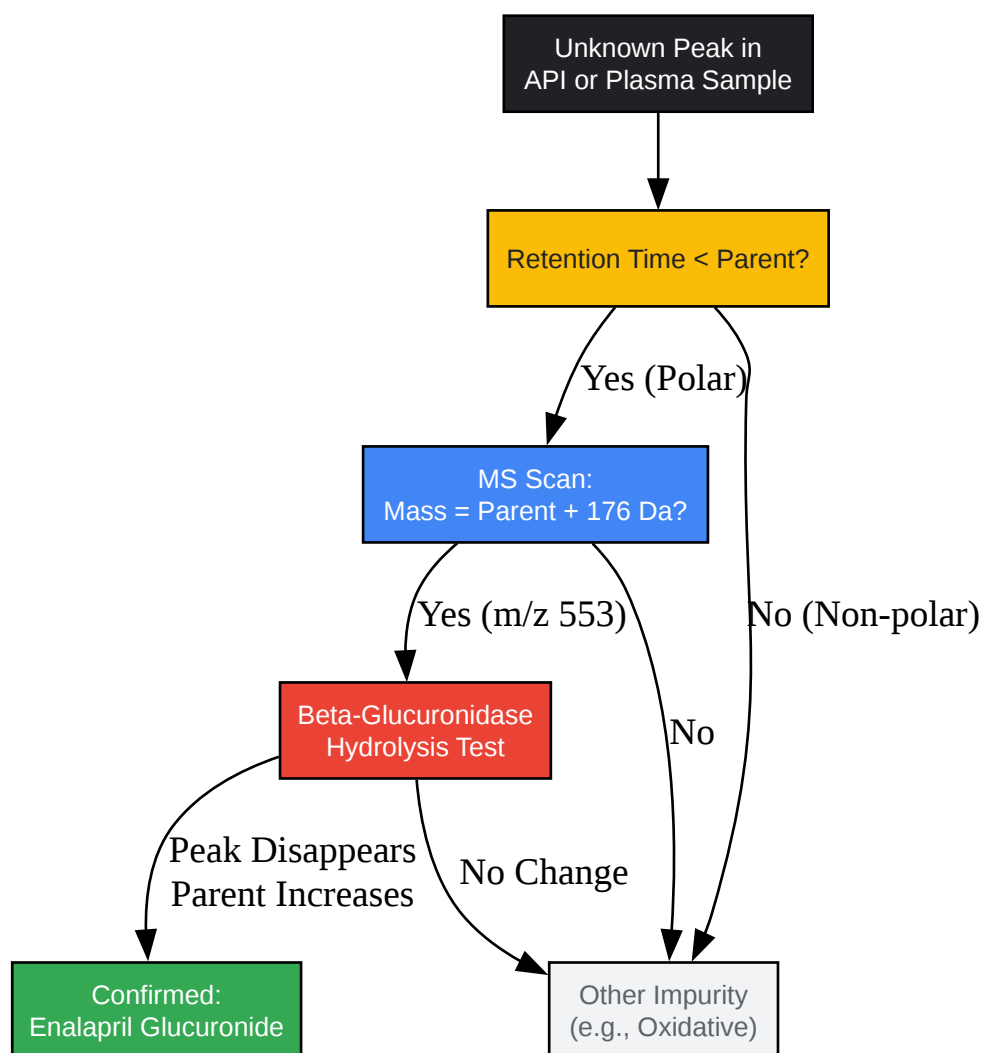


Figure 2: Analytical Identification Workflow for Glucuronide Impurities

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Figure 2: The "Beta-Glucuronidase Hydrolysis Test" is the gold standard for confirmation. If treating the sample with this enzyme converts the impurity back to Enalapril, it confirms the glucuronide identity.

Regulatory & Stability Context

Stability Warning

N-glucuronides are generally stable at physiological pH (7.4) but can hydrolyze back to the parent drug in acidic environments (e.g., urine stored without buffering) or alkaline conditions (during extraction).

- Protocol Requirement: Biological samples containing this impurity must be buffered to pH 6.0–7.0 immediately upon collection to prevent degradation, which would artificially inflate the measured Enalapril concentration.

ICH Q3A/B vs. MIST

- ICH Q3A (Impurities in New Drug Substances): **Enalapril N-glucuronide** is not a specified impurity for the API powder because it does not form during chemical synthesis or standard storage.
- FDA MIST (Metabolites in Safety Testing): If this metabolite circulates at >10% of total drug exposure in humans, it requires safety qualification. However, for Enalapril, the active Enalaprilat is the primary concern. The glucuronide serves mainly as an elimination product.

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